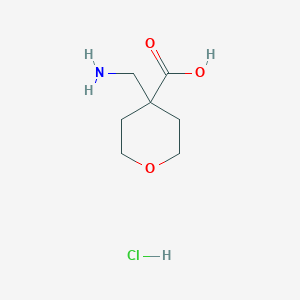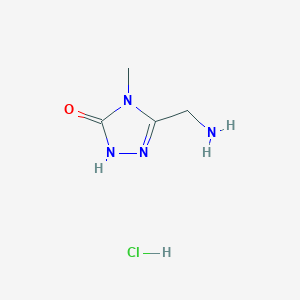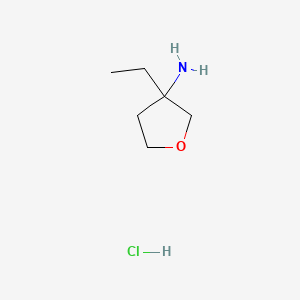
3-Amino-4,6-dimethylindolin-2-one hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Evaluation
A study conducted by Chaudhary et al. (2022) explored the synthesis of compounds derived from 3-amino-4,6-dimethylindolin-2-one hydrochloride, focusing on their antifungal potential against human pathogenic fungi. This study highlights the compound's role in developing new antifungal agents (Chaudhary et al., 2022).
Biological Activity of Pyridine Derivatives
In 2009, Yassin explored the biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, which were synthesized from 2-chloro-4,6-dimethylpyridine-3-carbonitrile. This research contributes to understanding the compound's role in developing new therapeutic agents with potential biological activities (Yassin, 2009).
Synthesis of Quinoline and Pyrimidine Hybrids
Toan et al. (2020) conducted a study on the synthesis of novel quinoline-pyrimidine hybrid compounds, including derivatives of 3-amino-4,6-dimethylindolin-2-one hydrochloride. The study focused on their cytotoxicity, ADMET, and molecular docking, providing insights into the compound's potential in cancer research (Toan et al., 2020).
Nonclassical Noncovalent Interactions
AlDamen and Haddad (2011) investigated the role of nonclassical noncovalent interactions in the crystal structure of compounds involving 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate. This study offers insights into the structural aspects of compounds related to 3-amino-4,6-dimethylindolin-2-one hydrochloride (AlDamen & Haddad, 2011).
Antitumor Activity
Isakhanyan et al. (2016) explored the antitumor activity of certain tertiary aminoalkanol hydrochlorides derived from 3-amino-4,6-dimethylindolin-2-one. This study contributes to understanding the compound's potential in developing new anticancer agents (Isakhanyan et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-5-3-6(2)8-7(4-5)12-10(13)9(8)11;/h3-4,9H,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDFMOTWDAUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,6-dimethylindolin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)


![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)



![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)



